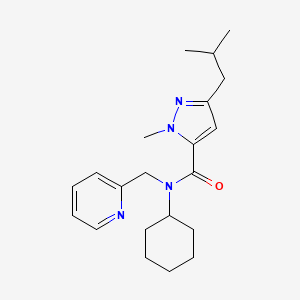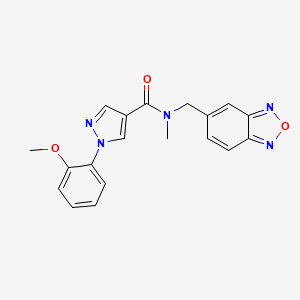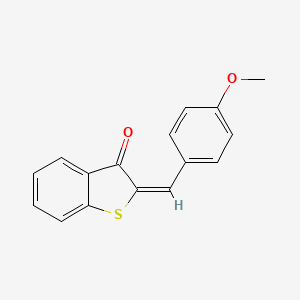![molecular formula C18H29N3O3 B5503699 (3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)
(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like "(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol" often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans involves three-component condensation, indicating a methodology that could be adapted for synthesizing our compound of interest (Shestopalov, Emeliyanova, Shestopalov, Rodinovskaya, Niazimbetova, & Evans, 2002).
Molecular Structure Analysis
The molecular structure of a compound dictates its chemical reactivity, physical properties, and potential interactions with biological targets. The structure of related compounds, such as "tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate," showcases the importance of analyzing the conformation, bond angles, and distances to predict the behavior of our compound under study (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The synthesis and reactions of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones provide insights into potential reactions our compound could undergo, including conjugate additions and oxidation reactions (Deruiter, Carter, Arledge, & Sullivan, 1987).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding a compound's suitability for various applications. The crystal structure of similar compounds, such as "methyl 1-methyl-3,5-diphenyl-7-tosyl-3,6,7,11b-tetrahydropyrazolo[4′,3′:5,6]pyrano[3,4-c]quinoline-5a(5H)-carboxylate," provides a basis for predicting the physical properties of our compound (Nadendla, Jagadeesan, Kannan, Bakthadoss, & Gunasekaran, 2014).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards acids, bases, oxidizing agents, and reductants, is essential for predicting how our compound interacts in chemical systems. Analysis of the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines can offer insights into the chemical behavior and potential applications of our compound (Mekheimer, Mohamed, & Sadek, 1997).
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
A significant aspect of the research on compounds structurally related to (3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol focuses on the synthesis, characterization, and solid form selection for pharmaceutical applications. For example, Kojima et al. (2008) explored the solid form selection of a zwitterionic pharmaceutical compound through extensive solid-state characterization and salt screening, highlighting the importance of stability and manufacturability in drug development Kojima et al., 2008.
Metabolic Studies
Research on related compounds has also delved into their metabolism and pharmacokinetic modeling. Obach et al. (2018) investigated the metabolism of TBPT, a serotonin-4 receptor partial agonist, revealing complex metabolic pathways and the formation of active metabolites, demonstrating the intricacies of drug metabolism and its implications for drug development Obach et al., 2018.
Chemical Reactions and Functionalization
The versatility of compounds with similar structural motifs is evident in their chemical reactivity. For instance, Deruiter et al. (1987) investigated the reactions of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones under various conditions, shedding light on the potential for creating diverse functionalized molecules for further pharmaceutical investigation Deruiter et al., 1987.
Ligand Design and Pharmacological Potential
Exploration into the design of ligands for specific receptors showcases the pharmacological potential of these compounds. Rowley et al. (1997) focused on developing high-affinity ligands for the human dopamine D4 receptor, emphasizing the role of structural modifications in enhancing receptor affinity and selectivity, pivotal for therapeutic applications Rowley et al., 1997.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal applications of structurally related compounds are also noteworthy. Okasha et al. (2022) synthesized and characterized a compound demonstrating significant antimicrobial activities, highlighting the potential of these molecules in addressing microbial resistance challenges Okasha et al., 2022.
Propriétés
IUPAC Name |
[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-13(2)21-12-15(10-19-21)17(22)20-7-6-18(23,14(3)11-20)16-4-8-24-9-5-16/h10,12-14,16,23H,4-9,11H2,1-3H3/t14-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYJCLACNUSLPJ-KDOFPFPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)C3=CN(N=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3=CN(N=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)


![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)
![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)

![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)
![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)

